N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide
Description
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a combination of oxadiazole, sulfonyl, and pyrrolidine moieties
Properties
Molecular Formula |
C21H19ClN4O5S |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H19ClN4O5S/c1-13-2-8-16(9-3-13)32(29,30)26-17(10-11-19(26)27)21(28)23-12-18-24-20(25-31-18)14-4-6-15(22)7-5-14/h2-9,17H,10-12H2,1H3,(H,23,28) |
InChI Key |
OFSUHOHGZPDRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Attachment of the Sulfonyl Group: The oxadiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Pyrrolidine Ring: The final step involves the formation of the pyrrolidine ring by reacting the intermediate with a suitable amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives depending on the substituents introduced.
Scientific Research Applications
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies exploring the inhibition of Mycobacterium tuberculosis growth.
Chemical Research: The compound’s reactivity and stability make it a subject of interest in synthetic organic chemistry.
Mechanism of Action
The mechanism by which N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in antitubercular activity, the compound may inhibit enzymes essential for the survival of Mycobacterium tuberculosis . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can form strong interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-carboxamides: These compounds share the oxadiazole and chlorophenyl moieties and are also studied for their biological activities.
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has a similar chlorophenyl group and is known for its antioxidant and neuroprotective properties.
Uniqueness
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylbenzenesulfonyl)-5-oxopyrrolidine-2-carboxamide is unique due to its combination of oxadiazole, sulfonyl, and pyrrolidine moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
